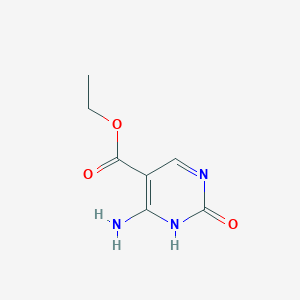

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-2-13-6(11)4-3-9-7(12)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHDCMZITFQXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277303 | |

| Record name | ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20187-46-6 | |

| Record name | 20187-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20187-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20187-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS: 20187-46-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, holding the CAS number 20187-46-6, is a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the substituted pyrimidine core, make it a valuable scaffold for the synthesis of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and known biological activities. Detailed experimental protocols for its synthesis and for a representative enzyme inhibition assay are included to facilitate further research and development.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₇H₉N₃O₃. It is also known by other names such as ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate and 5-carbethoxycytosine[1]. The fundamental physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 20187-46-6 | [2][3] |

| Molecular Formula | C₇H₉N₃O₃ | [2] |

| Molecular Weight | 183.16 g/mol | [2] |

| IUPAC Name | ethyl 4-amino-2-oxo-1H-pyrimidine-5-carboxylate | [2] |

| Melting Point | 276 °C (decomposition) | [4] |

| pKa (Predicted) | 7.91 ± 0.10 | [4][5] |

| XLogP3 | -0.2 | [2] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Topological Polar Surface Area | 93.8 Ų | [2][5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Sparingly soluble in water | [5] |

Synthesis

A common and efficient method for the synthesis of this compound involves a one-step reaction from diethyl 2-(ethoxymethylene)malonate, achieving a high yield[1]. A general procedure is outlined below.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on a general procedure and may require optimization for specific laboratory conditions.

Materials:

-

Diethyl ether

-

Tetrahydrofuran

-

Sodium tert-butoxide

-

Intermediate 1 (e.g., Diethyl 2-(ethoxymethylene)malonate) (1 mol equivalent)

-

Sodium magnesium oxide nanopowder (0.1 mol equivalent)

-

Water

-

Dilute hydrochloric acid (1:3 v/v concentrated HCl:water)

-

Acetone

Procedure:

-

To a 2500 ml round-bottomed flask, add 400 ml of diethyl ether and 500 ml of tetrahydrofuran.

-

Add 30 ml of sodium tert-butoxide to the solvent mixture.

-

With stirring, add 183 g (1 mol) of Intermediate 1 and the sodium magnesium oxide nanopowder (0.1 mol) to the flask.

-

Heat the reaction mixture to 75°C and maintain this temperature for 2.5 hours.

-

After the reaction is complete, allow the mixture to cool.

-

The resulting solid is dissolved in 500 ml of water with continuous stirring. Water may be added gradually until the solid is completely dissolved.

-

Adjust the pH of the solution to 6-7 with dilute hydrochloric acid. A white solid should precipitate.

-

Collect the white solid by filtration.

-

Wash the collected solid with a small amount of acetone.

-

Dry the product to obtain a white powdery solid. The reported yield for a similar process is around 92%[3].

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected signals would correspond to the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the pyrimidine proton, and broad signals for the amino and hydroxyl protons. |

| ¹³C NMR | Expected peaks would include those for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the carbons of the ethyl group. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks are expected for N-H stretching (amino group), O-H stretching (hydroxyl group), C=O stretching (ester and pyrimidine ring), and C-N and C-O stretching. |

| Mass Spec. (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 183.16. |

Note: The interpretation of spectroscopic data should always be done in conjunction with reference compounds and databases.

Biological Activity and Potential Applications

This compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly those with potential as anticancer agents[3][4][7]. The pyrimidine scaffold is a well-known pharmacophore in numerous approved drugs.

Dihydroneopterin Aldolase (DHNA) Inhibition

One of the primary putative targets for this class of compounds is Dihydroneopterin aldolase (DHNA)[1]. DHNA is an enzyme in the folate biosynthesis pathway, which is essential for the survival of many microorganisms but absent in humans, making it an attractive target for antimicrobial drug development.

Conceptual Mechanism of DHNA Inhibition

Caption: Conceptual diagram of the proposed mechanism of action via DHNA inhibition.

Experimental Protocol for DHNA Inhibition Assay

The following is a general protocol for a fluorometric DHNA inhibition assay, which can be adapted for specific experimental needs.

Materials:

-

Purified Dihydroneopterin aldolase (DHNA) enzyme

-

7,8-dihydroneopterin (DHNP) as substrate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In the wells of a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compound to the wells. Include a control with only the solvent (DMSO).

-

Add a fixed concentration of the DHNA enzyme to each well and incubate for a predetermined time (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, DHNP.

-

Monitor the increase in fluorescence over time using a fluorometer. The product of the DHNA reaction, 6-hydroxymethyl-7,8-dihydropterin, is fluorescent.

-

Calculate the initial reaction rates from the fluorescence data.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Applications in Drug Development

The structural motif of this compound is present in various compounds explored for different therapeutic areas. Its utility as a synthetic intermediate allows for the generation of diverse chemical libraries for screening against various biological targets. The potential for developing novel anticancer and antimicrobial agents makes this compound a valuable entity in the field of drug discovery and development. Further research into its mechanism of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.

References

- 1. rsc.org [rsc.org]

- 2. ijrpr.com [ijrpr.com]

- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. FCKeditor - Resources Browser [mfa.gov.by]

- 7. This compound | C7H9N3O3 | CID 219812 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a pivotal heterocyclic compound widely utilized as a versatile building block in the synthesis of a variety of biologically active molecules. Its pyrimidine core is a common scaffold in numerous pharmaceuticals, making this compound a significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its role in the development of therapeutic agents, particularly those targeting cancer and inflammatory pathways.

Chemical and Physical Properties

This compound, also known by its IUPAC name ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate, is a stable, solid organic compound.[1] The key physical and chemical properties are summarized in the tables below.

General and Structural Properties

| Property | Value | Source |

| CAS Number | 20187-46-6 | [1][2] |

| Molecular Formula | C₇H₉N₃O₃ | [1][2] |

| Molecular Weight | 183.16 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder | [3] |

| Odor | Odorless | [2] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 276 °C (decomposition) | [4] |

| Boiling Point | 379 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.48 ± 0.1 g/cm³ (Predicted) | |

| pKa | 7.91 ± 0.10 (Predicted) | [2] |

| Solubility | Sparingly soluble in water. | [2] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [3] |

Spectral Data

While detailed spectra are best obtained through direct analysis, the following table summarizes typical spectral characteristics.

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the pyrimidine ring proton, and the amino and hydroxyl/amide protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the pyrimidine ring, the carbons of the ethyl group, and the pyrimidine ring carbons. |

| FTIR (KBr) | Characteristic peaks for N-H stretching (amino and amide groups), C=O stretching (ester and amide), C=C and C=N stretching of the pyrimidine ring, and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of guanidine with diethyl ethoxymethylenemalonate.[3][6]

Reagents and Materials:

-

Potassium hydroxide (KOH)

-

Distilled water

-

Guanidine carbonate

-

Diethyl ethoxymethylenemalonate

-

Ethanol

-

Hydrochloric acid (for pH adjustment)

-

Acetone

Procedure:

-

In a suitable reaction vessel, dissolve potassium hydroxide in distilled water with stirring until a clear solution is obtained.

-

To this solution, add guanidine carbonate and continue stirring until it is fully dissolved. The temperature of the reaction mixture should be maintained at approximately 20°C.

-

Slowly add diethyl ethoxymethylenemalonate dropwise to the reaction mixture over a period of about 3 hours. During the addition, the reaction temperature will gradually increase to around 35°C.

-

A yellow solid will precipitate out of the solution. After the addition is complete, cool the reaction mixture.

-

Further cool the mixture to 0-5°C and collect the precipitated solid by filtration.

-

Wash the crude product thoroughly with ice-cold water.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity final product.[3]

Procedure:

-

The crude, light-yellow solid is dissolved in a mixture of 60% water and 40% ethanol with heating.

-

If the initial solution is hazy, it can be clarified by heating, for instance, with steam, for about an hour.

-

Allow the clear solution to cool slowly. Crystallization is typically observed to begin at around 39°C.

-

Continue the slow cooling to room temperature to maximize crystal formation.

-

Collect the purified crystals by filtration and wash with a small amount of cold ethanol or acetone.

-

Dry the final product in a vacuum oven to yield a white to off-white crystalline powder with a high purity (typically >95%).[3]

Mandatory Visualizations

Caption: Synthesis and purification workflow for this compound.

Caption: Role of this compound as a precursor to bioactive molecules.

Applications in Drug Development

This compound is a valuable starting material in the synthesis of more complex molecules with therapeutic potential. Its derivatives have been investigated for a range of biological activities.

Precursor to Anticancer Agents

This compound serves as a key reagent in the synthesis of cytidine-5-carboxylic acid and other pyrimidine-based analogs which have been explored as potential anticancer agents.[4] The pyrimidine scaffold is a core component of several established anticancer drugs that function as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells.

Synthesis of STAT6 Inhibitors

Derivatives of pyrimidine-5-carboxamide, synthesized from precursors like this compound, have been identified as potent inhibitors of the STAT6 (Signal Transducer and Activator of Transcription 6) protein.[7][8] The STAT6 signaling pathway is crucial in the immune response, particularly in T-helper cell 2 (Th2) differentiation, which is implicated in allergic and inflammatory conditions such as asthma and atopic diseases.[7][8] Inhibition of STAT6 is therefore a promising therapeutic strategy for these conditions.

Conclusion

This compound is a foundational molecule in the field of medicinal chemistry. Its straightforward synthesis and the versatility of its chemical structure allow for the generation of a diverse library of pyrimidine derivatives. While the direct biological activity of the title compound is not extensively documented, its role as a critical intermediate in the development of potential anticancer and anti-inflammatory drugs is well-established. This guide provides essential technical information to support further research and development efforts leveraging this important chemical entity.

References

- 1. This compound | C7H9N3O3 | CID 219812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]

- 4. This compound | 20187-46-6 [chemicalbook.com]

- 5. Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

"Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate" molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research and synthetic chemistry.

Molecular Structure and Formula

This compound is a pyrimidine derivative characterized by an ethyl carboxylate group at position 5, an amino group at position 4, and a hydroxy group at position 2. The compound exists in tautomeric forms, with the keto form (6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate) being a significant contributor.

-

IUPAC Name : ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate[2]

-

Synonyms : Ethyl Cytosine-5-carboxylate, 4-Amino-2-hydroxy-pyrimidine-5-carboxylic acid ethyl ester, 5-CARBETHOXYCYTOSINE[3][4]

The molecular structure is visualized below:

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 183.16 g/mol | [1][2][4] |

| Monoisotopic Mass | 183.06439116 Da | [1][2] |

| Melting Point | 276 °C (decomposes) | [4] |

| pKa | 7.91 ± 0.10 (Predicted) | [1][4] |

| XLogP3-AA | -0.2 | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 93.8 Ų | [1][2] |

| Rotatable Bond Count | 3 | [1] |

| Complexity | 306 | [1][2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4][5] |

Experimental Protocols

General Synthesis Procedure

A general method for the synthesis of this compound involves the reaction of an appropriate precursor with sodium tert-butoxide and sodium magnesium oxide nanopowder in a solvent mixture.[3]

Materials:

-

Intermediate 1 (RSSYY (lurasidone hydrochloride)-16)

-

Diethyl ether

-

Tetrahydrofuran

-

Sodium tert-butoxide

-

Sodium magnesium oxide nanopowder

Protocol:

-

To a 2500 ml round-bottom flask, add 400 ml of diethyl ether and 500 ml of tetrahydrofuran.

-

Add 30 ml of sodium tert-butoxide to the solvent mixture to synthesize intermediate 2.

-

After stirring, add 183 g (1 mol) of intermediate 1 and 0.1 mol of sodium magnesium oxide nanopowder.

-

Heat the reaction mixture to 75°C.

-

Maintain the temperature at 75°C for 2.5 hours.

The following diagram illustrates the general workflow for the synthesis:

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex pharmaceutical compounds.[1] It is a reagent used in the synthesis of cytidine-5-carboxylic acids, which are investigated as potential anticancer agents.[3][4] The pyrimidine core is a common scaffold in medicinal chemistry, suggesting potential for this compound in the development of new therapeutic agents. Further research is warranted to fully explore its biological activities and potential mechanisms of action.[1]

References

An In-depth Technical Guide to Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details its chemical identity, synthesis, and established role as a precursor to pharmacologically active molecules. It is intended for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a pyrimidine derivative that exists in a state of tautomeric equilibrium between its keto and enol forms. The predominant form is the keto tautomer, for which the correct IUPAC name is Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate .[] However, it is widely referred to by the name of its enol form in chemical literature and commercial catalogs.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate | PubChem[] |

| Synonyms | This compound, 5-Carbethoxycytosine | Chongqing Chemdad[2] |

| CAS Number | 20187-46-6 | PubChem[] |

| Molecular Formula | C₇H₉N₃O₃ | PubChem[] |

| Molecular Weight | 183.16 g/mol | PubChem[] |

| Melting Point | 276 °C (decomposition) | Chongqing Chemdad[2] |

| pKa (Predicted) | 7.91 ± 0.10 | Chongqing Chemdad[2] |

| XLogP3 (Computed) | -0.2 | PubChem[] |

| Hydrogen Bond Donor Count | 3 | PubChem[] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[] |

| Topological Polar Surface Area | 93.8 Ų | PubChem[] |

Synthesis and Experimental Protocols

The primary synthesis of Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate is achieved through the cyclocondensation of an activated three-carbon component with guanidine. A well-established method involves the reaction of ethyl cyanoacetate with guanidine in the presence of a strong base like sodium ethoxide.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally related aminohydroxypyrimidines.

Materials:

-

Guanidine hydrochloride

-

Sodium metal

-

Absolute ethanol

-

Ethyl cyanoacetate

-

Glacial acetic acid

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 atomic equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Guanidine Liberation: In a separate flask, add guanidine hydrochloride (1.02 molar equivalents) to a freshly prepared sodium ethoxide solution. The free guanidine base is formed along with a precipitate of sodium chloride.

-

Formation of Ethyl Sodiocyanoacetate: To another solution of sodium ethoxide, cool the flask and add ethyl cyanoacetate (1 molar equivalent). Stir until the salt is formed.

-

Condensation Reaction: Filter the sodium chloride from the guanidine solution and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate. Heat the resulting mixture under reflux for 2-4 hours.

-

Workup and Isolation: After the reaction is complete, evaporate the ethanol solvent to dryness. Dissolve the resulting solid residue in a minimal amount of boiling water.

-

Precipitation: Acidify the hot aqueous solution with glacial acetic acid. The desired product will precipitate upon cooling.

-

Purification: Collect the crystalline solid by filtration, wash with cold water, and dry under vacuum to yield Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate.

Biological Activity and Applications in Drug Development

While specific quantitative biological data for this compound is not extensively documented in public literature, its primary value lies in its role as a versatile synthetic intermediate. It serves as a foundational scaffold for the synthesis of more complex molecules with significant therapeutic potential.

-

Anticancer Agents: The compound is a key reagent for the synthesis of cytidine-5-carboxylic acid and its derivatives, which have been investigated as potential anticancer agents.[2]

-

Kinase Inhibitors: The 4-aminopyrimidine core is a well-known "hinge-binding" motif found in numerous kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against various kinases involved in cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

Immunomodulators: Structurally related 2-aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a key protein in the signaling pathway of interleukins IL-4 and IL-13. Such inhibitors have therapeutic potential for allergic and inflammatory diseases like asthma.

VEGFR-2 Signaling Pathway

Derivatives of the aminopyrimidine scaffold can function as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain. By blocking the phosphorylation and subsequent activation of VEGFR-2, these compounds can inhibit downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis required for tumor growth.

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine\nDerivative (Inhibitor)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; CellResponse [label="Angiogenesis\n(Proliferation, Migration, Survival)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label=" Binds"]; VEGFR2 -> PLCg [label=" Activates"]; VEGFR2 -> PI3K [label=" Activates"]; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label=" Blocks ATP\nbinding site"];

PLCg -> PKC -> RAF -> MEK -> ERK; PI3K -> AKT;

ERK -> CellResponse; AKT -> CellResponse; } Caption: Inhibition of the VEGFR-2 signaling pathway.

STAT6 Signaling Pathway

The STAT6 signaling pathway is crucial for T-helper cell 2 (Th2) differentiation, which is implicated in allergic responses. IL-4 or IL-13 binding to their receptors activates Janus kinases (JAKs), which then phosphorylate and activate STAT6. Activated STAT6 dimerizes, translocates to the nucleus, and initiates the transcription of genes responsible for Th2 differentiation. Inhibitors based on the pyrimidine scaffold can disrupt this process.

// Nodes Cytokine [label="IL-4 / IL-13", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="IL-4/IL-13 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT6 [label="STAT6", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT6 [label="p-STAT6", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimer [label="p-STAT6 Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fontsize=12]; Transcription [label="Gene Transcription\n(Th2 Differentiation)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine\nDerivative (Inhibitor)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label=" Binds"]; Receptor -> JAK [label=" Activates"]; JAK -> STAT6 [label=" Phosphorylates"]; STAT6 -> pSTAT6; pSTAT6 -> Dimer [label=" Dimerizes"]; Dimer -> Nucleus [label=" Translocates"]; Nucleus -> Transcription [label=" Initiates"]; Inhibitor -> STAT6 [arrowhead=tee, color="#EA4335", style=dashed, label=" Prevents\nactivation"]; } Caption: Inhibition of the IL-4/IL-13/STAT6 signaling pathway.

Conclusion

This compound is a foundational molecule in medicinal chemistry. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the development of sophisticated therapeutic agents. While the compound itself may not be the final active pharmaceutical ingredient, its pyrimidine core is central to the mechanism of action of numerous targeted therapies, particularly in oncology and immunology. Further exploration and derivatization of this scaffold hold significant promise for the discovery of novel drugs.

References

The Discovery and Synthesis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a key heterocyclic compound that serves as a versatile building block in the synthesis of numerous biologically active molecules. Its discovery and the development of its synthesis have been pivotal for advancements in medicinal chemistry, particularly in the creation of novel therapeutic agents. This technical guide provides an in-depth exploration of the history, synthesis, and key experimental protocols related to this important pyrimidine derivative.

Introduction

The pyrimidine scaffold is a fundamental core in a vast array of biologically significant molecules, including nucleic acids and various therapeutic agents. This compound, a substituted pyrimidine, has garnered significant attention due to its utility in the synthesis of more complex molecules, including potential anticancer agents. This document details the historical context of its first synthesis and outlines both the original and contemporary methods for its preparation.

Discovery and Historical Synthesis

The first documented synthesis of this compound is attributed to C. W. Whitehead and J. J. Traverso in their 1951 publication in the Journal of the American Chemical Society. Their work laid the foundation for the preparation of a variety of substituted pyrimidines. The classical synthesis involves the condensation of ethyl ethoxymethylenecyanoacetate with urea in the presence of a base. This method, a variation of the well-established pyrimidine synthesis routes, provided a straightforward and efficient means of accessing this key intermediate.

Synthesis Pathways

The Original Whitehead and Traverso Synthesis (1951)

The seminal synthesis of this compound involves a cyclocondensation reaction. The logical workflow for this pioneering method is depicted below.

Caption: The Whitehead and Traverso synthesis of this compound.

Modern Synthetic Approaches

Contemporary methods for the synthesis of this compound often focus on improving yield, purity, and environmental friendliness. One common modern approach is outlined in the workflow below.

Caption: A typical modern experimental workflow for the synthesis and purification of the target compound.

Experimental Protocols

Classic Synthesis Protocol (Representative)

The following is a representative protocol based on the likely reagents and conditions of the mid-20th century, as the full text of the original 1951 publication is not widely available.

Reactants:

-

Ethyl ethoxymethylenecyanoacetate

-

Urea

-

Sodium ethoxide

-

Ethanol

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Urea is added to the sodium ethoxide solution and stirred until dissolved.

-

Ethyl ethoxymethylenecyanoacetate is added dropwise to the solution at room temperature with continuous stirring.

-

The reaction mixture is then heated at reflux for several hours.

-

After cooling, the resulting precipitate is collected by filtration.

-

The solid is dissolved in water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Modern Synthesis Protocol.[1]

Reactants:

-

Intermediate 1 (Precursor)

-

Sodium tert-butoxide

-

Sodium magnesium oxide nanopowder (catalyst)

-

Diethyl ether

-

Tetrahydrofuran

-

Dilute Hydrochloric Acid

-

Acetone

Procedure:

-

To a 2500 ml round-bottomed flask, add 400 ml of diethyl ether and 500 ml of tetrahydrofuran.

-

Add 30 ml of sodium tert-butoxide to synthesize intermediate 2.

-

After stirring the mixture, add 183 g (1 mol) of intermediate 1 and (0.1 mol) of sodium magnesium oxide nanopowder.

-

Heat the reaction mixture to 75°C and maintain this temperature for 2.5 hours.

-

Dissolve the resulting solid in 500 ml of water with continuous stirring, gradually adding more water until the solid is completely dissolved.

-

Adjust the pH of the solution to 6-7 with dilute hydrochloric acid (prepared from a 1:3 volume ratio of concentrated hydrochloric acid and water) to precipitate a white solid.

-

Collect the white solid by filtration and wash with a small amount of acetone.

-

Dry the solid to obtain this compound as a white powdery solid.

Data Presentation

| Parameter | Whitehead and Traverso (1951) (Expected) | Modern Method[1] |

| Starting Materials | Ethyl ethoxymethylenecyanoacetate, Urea | Proprietary Intermediate 1 |

| Base/Catalyst | Sodium Ethoxide | Sodium tert-butoxide, Sodium magnesium oxide nanopowder |

| Solvent | Ethanol | Diethyl ether, Tetrahydrofuran |

| Reaction Temperature | Reflux | 75°C |

| Reaction Time | Several hours | 2.5 hours |

| Yield | Not readily available | 92% |

| Melting Point | Not readily available | 276 °C (decomposes) |

| Appearance | Likely a crystalline solid | White powdery solid |

Conclusion

This compound remains a compound of significant interest in the field of synthetic and medicinal chemistry. From its initial discovery in the mid-20th century to the refined, high-yield synthetic methods of today, its accessibility has been crucial for the development of novel pharmaceuticals. The methodologies presented in this guide offer a comprehensive overview for researchers and professionals engaged in drug discovery and development, highlighting both the historical context and the practical application of its synthesis.

References

An In-depth Technical Guide to the Tautomerism of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a scaffold in the synthesis of therapeutic agents.[1] Its chemical behavior and biological activity are intrinsically linked to its tautomeric forms. This technical guide provides a comprehensive analysis of the tautomeric equilibria of this compound, detailing the potential tautomers, the factors influencing their relative stabilities, and the experimental and computational methodologies employed for their characterization. The guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of pyrimidine-based drugs.

Introduction to Tautomerism in Pyrimidine Derivatives

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in the study of heterocyclic compounds. For pyrimidine derivatives, two primary types of tautomerism are of paramount importance: keto-enol and amino-imino tautomerism.[2] The predominant tautomeric form of a molecule can significantly influence its physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, its biological function and interaction with molecular targets.[2][3]

In the case of this compound, the presence of both a hydroxyl group at the C2 position and an amino group at the C4 position allows for a complex tautomeric landscape. Understanding the delicate balance of these tautomeric forms is crucial for rational drug design and the prediction of a compound's behavior in biological systems.

Potential Tautomeric Forms of this compound

This compound can exist in several tautomeric forms. The principal equilibria involve the interchange of protons between the exocyclic oxygen and nitrogen atoms and the ring nitrogen atoms. The four most plausible tautomers are:

-

Amino-oxo form (Keto): This is the lactam form where the C2 position has a carbonyl group. This form is generally considered to be the most stable in the solid state and in polar solvents for related pyrimidine systems.[4]

-

Amino-hydroxy form (Enol): This is the lactim form where the C2 position bears a hydroxyl group.

-

Imino-oxo form: This tautomer arises from the migration of a proton from the C4-amino group to a ring nitrogen, resulting in an exocyclic imine.

-

Imino-hydroxy form: This form combines the features of the enol and imino tautomers.

The relative populations of these tautomers are influenced by various factors, including the solvent, temperature, and the electronic nature of the substituents on the pyrimidine ring.

Caption: Tautomeric equilibria of this compound.

Factors Influencing Tautomeric Equilibrium

The relative stability of the tautomers of this compound is governed by a combination of electronic and environmental factors.

-

Solvent Effects: The polarity of the solvent plays a critical role. Polar solvents tend to favor the more polar tautomers, which are typically the keto forms, due to stronger solute-solvent interactions such as hydrogen bonding.[5] In nonpolar solvents, the less polar enol forms may become more populated.

-

Substituent Effects: The electron-withdrawing nature of the ethyl carboxylate group at the C5 position influences the electron distribution within the pyrimidine ring, which in turn affects the acidity of the N-H and O-H protons and the basicity of the nitrogen and oxygen atoms involved in the tautomeric equilibria.

-

Temperature: Temperature can shift the equilibrium towards the less stable tautomer. By studying the equilibrium at different temperatures, thermodynamic parameters such as the enthalpy and entropy of tautomerization can be determined.

-

pH: The ionization state of the molecule, which is dependent on the pH of the medium, will significantly impact the tautomeric equilibrium.

Quantitative Analysis of Tautomers

While specific quantitative data for the tautomeric equilibrium of this compound is not extensively available in the public domain, analysis of related compounds provides valuable insights. For many 2-hydroxypyrimidine systems, the keto form is the predominant species in solution.

| Tautomer System | Compound | Solvent | Method | Predominant Tautomer | Reference |

| Keto-Enol | 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one | aq. Methanol | UV-Vis | Keto | [6] |

| Keto-Enol | Cytosine | aq. Solution | Computational | Keto | [7] |

| Amino-Imino | Cytosine | Gas Phase | Computational | Amino | [7] |

Experimental Protocols for Tautomer Analysis

The study of tautomerism relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans will be required.

-

Spectral Analysis:

-

¹H NMR: Identify the chemical shifts and integration of protons characteristic of each tautomer. For the keto form, a broad signal corresponding to the N-H proton is expected. The chemical shifts of the pyrimidine ring protons will also differ between tautomers.

-

¹³C NMR: The chemical shift of the C2 carbon is a key indicator. A signal in the range of 160-170 ppm is characteristic of a carbonyl carbon (keto form), while a signal in the range of 150-160 ppm is expected for a carbon attached to a hydroxyl group (enol form).[8]

-

-

Quantification: The relative ratio of tautomers can be determined by integrating the signals of non-exchangeable protons that are unique to each tautomer in the ¹H NMR spectrum.

A ¹H NMR spectrum of this compound is available, which can serve as a reference for the major tautomer.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to changes in the electronic structure of molecules and can be used to study tautomeric equilibria.

Protocol for UV-Vis Analysis:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, ethanol).

-

Solvent Series: Prepare a series of solutions with varying solvent polarities by mixing the stock solution with different proportions of a second solvent (e.g., water, cyclohexane).

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity. The keto and enol forms will have distinct chromophores and thus different absorption profiles.[6] The presence of isosbestic points can indicate a two-component equilibrium. The equilibrium constant (KT) can be estimated from the spectral data.[6]

Caption: Experimental workflow for tautomer analysis.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Computational Protocol:

-

Structure Generation: Generate the 3D structures of all possible tautomers of this compound.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-311++G(d,p)). This will provide the relative energies and confirm that the structures are true minima.

-

Solvation Modeling: To account for solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Property Calculation: Calculate properties such as NMR chemical shifts and UV-Vis absorption spectra for each tautomer to compare with experimental data.

Logical Relationships in Tautomer Stability

The interplay of aromaticity, hydrogen bonding, and substituent effects dictates the predominant tautomeric form.

References

- 1. This compound | C7H9N3O3 | CID 219812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. ias.ac.in [ias.ac.in]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A theoretical study on the role of stability of cytosine and its tautomers in DNA (deoxyribonucleic acid), and investigation of interactions of Na+, K+, Mg2+, Ca2+, Zn2+ metal ions and OH radical with cytosine tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound(20187-46-6) 1H NMR spectrum [chemicalbook.com]

"Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate" synonyms and alternative names

This technical guide provides a comprehensive overview of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, a pyrimidine derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its nomenclature, physicochemical properties, synthesis, and biological activities.

Nomenclature and Identification

This compound is a heterocyclic organic compound with a well-defined structure. It is systematically identified by its IUPAC name and is registered under a unique CAS number for unambiguous identification in chemical literature and databases.

Table 1: Synonyms and Alternative Names

| Type | Identifier |

| IUPAC Name | ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate |

| CAS Number | 20187-46-6 |

| Synonyms | 5-Carbethoxycytosine |

| Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate | |

| 4-Amino-2-hydroxy-pyrimidine-5-carboxylic acid ethyl ester | |

| 5-Pyrimidinecarboxylic acid, 6-amino-1,2-dihydro-2-oxo-, ethyl ester | |

| Ethyl aminohydroxypyrimidinecarboxylate |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent. A summary of its key quantitative data is presented below.

Table 2: Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₃ | PubChem[1] |

| Molecular Weight | 183.17 g/mol | Benchchem[2] |

| Melting Point | 276 °C (decomposes) | Various Suppliers |

| pKa | 7.91 ± 0.10 (Predicted) | Guidechem |

| XLogP3 | -0.2 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 93.8 Ų | PubChem |

| Solubility | Sparingly soluble in water | Guidechem |

Synthesis and Experimental Protocols

General Synthesis Protocol

This protocol is a representative method for the synthesis of this compound.

Materials:

-

Diethyl ether

-

Tetrahydrofuran (THF)

-

Sodium tert-butoxide

-

Intermediate 1 (a suitable precursor, specific to the full reaction scheme)

-

Sodium magnesium oxide nanopowder

-

Acetone

-

Dilute Hydrochloric Acid

Procedure:

-

To a 2500 ml round-bottom flask, add 400 ml of diethyl ether and 500 ml of tetrahydrofuran.

-

Add 30 ml of sodium tert-butanol to the flask.

-

After stirring the mixture, add 183 g (1 mol) of intermediate 1 and 0.1 mol of sodium magnesium oxide nanopowder.

-

Heat the reaction mixture to 75°C and maintain this temperature for 2.5 hours.

-

After the reaction is complete, quench the reaction and cool it to room temperature.

-

Filter the mixture to collect the yellow solid product.

-

Dissolve the resulting solid in 500 ml of water with continuous stirring. Gradually add more water until the solid is completely dissolved.

-

Adjust the pH of the solution to 6-7 with dilute hydrochloric acid. A white solid will precipitate.

-

Collect the white solid by filtration and wash with a small amount of acetone.

-

Dry the solid to obtain the final product.

Biological Activity and Potential Applications

This compound has garnered interest for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. It is considered a valuable building block for the synthesis of more complex pharmaceutical compounds[2].

Anticancer Activity

Research has indicated that this compound is a promising precursor for the synthesis of cytidine derivatives with cytotoxic effects against cancer cells[2]. One such derivative has shown an IC50 of 12 µM against a breast cancer cell line[2].

Enzyme Inhibition and Signaling Pathway

The primary molecular target identified for this compound is Dihydroneopterin aldolase (DHNA) [2]. This enzyme is a key component of the tetrahydrofolate (THF) biosynthesis pathway [2][3]. THF and its derivatives are essential cofactors for the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA and RNA[3]. By inhibiting DHNA, the compound can disrupt the production of THF, thereby impeding DNA and RNA synthesis and hindering cell division and growth. This mechanism makes it a target for the development of antimicrobial and anticancer agents[2].

Below is a diagram illustrating the potential mechanism of action of this compound within the tetrahydrofolate biosynthesis pathway.

Caption: Inhibition of Dihydroneopterin Aldolase in the Tetrahydrofolate Biosynthesis Pathway.

Experimental Protocol for Dihydroneopterin Aldolase (DHNA) Inhibition Assay

The following is a representative protocol for an in vitro assay to determine the inhibitory activity of a compound against DHNA. This protocol is based on methods used for other DHNA inhibitors and would need to be optimized for this compound.

Materials:

-

Recombinant Dihydroneopterin aldolase (DHNA) enzyme

-

7,8-dihydroneopterin (DHNP) substrate

-

Assay buffer (e.g., 100 mM Tris-HCl, 1 mM EDTA, 5 mM DTT, pH 8.3)

-

This compound (test compound)

-

DMSO (for dissolving the test compound)

-

Quenching solution (e.g., 1 N HCl)

-

Oxidizing agent (e.g., 1% I₂ in 2% KI)

-

Reducing agent (e.g., 2% ascorbic acid)

-

96-well microplate

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microplate, add the assay buffer.

-

Add varying concentrations of the test compound to the wells. Include a control with DMSO only.

-

Add the DHNA enzyme to all wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature.

-

Initiate the reaction by adding the DHNP substrate to all wells.

-

Allow the reaction to proceed for a set time (e.g., 15-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Oxidize the pterin products by adding the oxidizing agent and incubating for 5 minutes.

-

Reduce excess iodine by adding the reducing agent.

-

Measure the fluorescence of the product (6-hydroxymethylpterin) using a spectrofluorometer (e.g., excitation at 356 nm and emission at 450 nm).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Logical Workflow for Drug Discovery

The exploration of this compound as a potential drug candidate follows a logical progression from initial identification to preclinical evaluation.

Caption: A typical workflow for the development of a drug candidate.

References

A Technical Guide to Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Pyrimidine Derivative in Pharmaceutical Research

This technical guide provides a comprehensive overview of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, physicochemical properties, synthesis, and potential therapeutic applications, with a focus on its emerging role in the modulation of the STAT6 signaling pathway.

Commercial Availability and Supplier Specifications

This compound (CAS No. 20187-46-6) is readily available from a range of commercial suppliers. The typical purity offered is ≥98%. Below is a summary of key data points often found in supplier documentation. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate information.

| Property | Typical Specification | Data Source |

| CAS Number | 20187-46-6 | Multiple Suppliers |

| Molecular Formula | C₇H₉N₃O₃ | PubChem[1] |

| Molecular Weight | 183.16 g/mol | PubChem[1] |

| Appearance | White to off-white solid | Fisher Scientific |

| Purity | ≥98% | ChemicalBook[2], TCI |

| Melting Point | ~300 °C (decomposes) | Fisher Scientific |

| Solubility | Sparingly soluble in water | Guidechem[1] |

| Storage Conditions | 2-8°C, under inert gas | ChemicalBook[2] |

Table 1: Representative Supplier Specifications for this compound.

A variety of suppliers offer this compound, including but not limited to:

-

ChemicalBook

-

Guidechem

-

Fisher Scientific

-

TCI (Tokyo Chemical Industry)

-

Sigma-Aldrich

-

BLD Pharmatech

-

Conier Chem and Pharma Limited

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are a combination of experimentally determined and computationally predicted data.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₉N₃O₃ | PubChem[1] |

| Molecular Weight | 183.16 g/mol | PubChem[1] |

| Melting Point | ~300 °C (decomposes) | Fisher Scientific |

| XLogP3 | -0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 106 Ų | PubChem[1] |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, based on a general procedure outlined in the chemical literature.[2] This protocol is provided for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Urea

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

Tetrahydrofuran

-

Sodium tert-butoxide

-

Sodium magnesium oxide nanopowder (catalyst, optional)

-

Hydrochloric acid (dilute)

-

Acetone

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to absolute ethanol under an inert atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Mixture Assembly: To a separate large round-bottom flask, add diethyl ether and tetrahydrofuran. To this solvent mixture, add sodium tert-butoxide.

-

Addition of Reactants: To the stirred solvent and base mixture, add ethyl (ethoxymethylene)cyanoacetate and urea. If using a catalyst, the sodium magnesium oxide nanopowder can be added at this stage.

-

Reaction Conditions: Heat the reaction mixture to 75°C and maintain this temperature with stirring for approximately 2.5 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

The resulting solid is dissolved in water with continuous stirring. Gradual addition of water may be necessary to fully dissolve the solid.[2]

-

Adjust the pH of the aqueous solution to 6-7 using dilute hydrochloric acid. A white solid will precipitate.[2]

-

Collect the white solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold acetone.[2]

-

-

Purification:

-

The crude product can be further purified by recrystallization from an ethanol/water mixture.

-

Dry the purified product in a vacuum oven to yield this compound as a white to off-white powder.

-

Workflow Diagram:

Caption: Synthesis and purification workflow.

Potential Therapeutic Applications and Signaling Pathways

This compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. One area of significant interest is the development of inhibitors for the Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway.

The STAT6 pathway is a crucial mediator of the inflammatory response, particularly in allergic diseases. It is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[3][4] The inhibition of this pathway is a promising strategy for the treatment of conditions such as asthma and atopic dermatitis.[5]

The STAT6 Signaling Pathway

The canonical STAT6 signaling pathway is initiated by the binding of IL-4 or IL-13 to their respective receptors on the cell surface. This binding event leads to the activation of Janus kinases (JAKs), which in turn phosphorylate the STAT6 protein. Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in the inflammatory response.

Caption: The STAT6 signaling pathway and potential inhibition.

Derivatives of pyrimidine-5-carboxamide have been identified as potent inhibitors of STAT6.[5] These small molecules can potentially interfere with the phosphorylation, dimerization, or DNA binding of STAT6, thereby downregulating the inflammatory cascade. The core structure of this compound provides a valuable starting point for the design and synthesis of novel STAT6 inhibitors.

Conclusion

This compound is a commercially accessible and highly versatile chemical intermediate with significant potential in pharmaceutical research and drug development. Its utility as a scaffold for generating novel therapeutic agents, particularly STAT6 inhibitors, makes it a compound of considerable interest. This guide provides a foundational resource for researchers looking to procure, synthesize, and utilize this valuable pyrimidine derivative in their work. Further investigation into the specific mechanisms of action of its derivatives will undoubtedly open new avenues for the treatment of inflammatory and other diseases.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 20187-46-6 [chemicalbook.com]

- 3. recludixpharma.com [recludixpharma.com]

- 4. STAT6 - Wikipedia [en.wikipedia.org]

- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that has garnered significant interest as a versatile building block in organic and medicinal chemistry. Its unique arrangement of an amino group, a hydroxyl group (which exists in tautomeric equilibrium with its keto form), and an ethyl carboxylate moiety on a pyrimidine core makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on its utility in the construction of biologically relevant molecules.

Physicochemical Properties

This compound is typically a white to off-white solid with limited solubility in water.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 20187-46-6 | [1] |

| Molecular Formula | C₇H₉N₃O₃ | [2] |

| Molecular Weight | 183.16 g/mol | [2] |

| Melting Point | 276 °C (decomposition) | [2] |

| pKa | 7.91 ± 0.10 (Predicted) | [1] |

| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2–8 °C under inert gas | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a cyclocondensation reaction. A general and efficient laboratory-scale synthesis is detailed below.

Experimental Protocol:

A general procedure for the synthesis of ethyl 2-hydroxy-4-aminopyrimidine-5-carboxylate involves the reaction of a suitable precursor with a cyclizing agent.[3] In one common method, 400 ml of diethyl ether and 500 ml of tetrahydrofuran are added to a 2500 ml round-bottomed flask, followed by the addition of 30 ml of sodium tert-butanol.[3] After stirring the mixture, 183 g (1 mol) of an appropriate starting material and 0.1 mol of sodium magnesium oxide nanopowder are added.[3] The reaction mixture is then heated to 75°C and maintained at this temperature for 2.5 hours.[3] Upon completion, the reaction is quenched and cooled to room temperature, and the resulting yellow solid is collected by filtration.[3] This solid is then dissolved in 500 ml of water, with continuous stirring and gradual addition of more water until complete dissolution.[3] The pH of the solution is adjusted to 6-7 with dilute hydrochloric acid (1:3 v/v concentrated HCl to water), leading to the precipitation of a white solid.[3] The product is collected by filtration, washed with a small amount of acetone, and dried to afford the final product as a white powdery solid with a reported yield of 92%.[3]

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ: 9.36 (brs, 1H, NH), 7.85 (brs, 1H, NH), 5.20 (s, 1H), 4.26 (q, 2H), 1.29 (t, 3H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ: 174.5, 167.6, 160.2, 149.4, 145.9, 104.6, 61.2, 14.5 |

| FT-IR (KBr) Vmax cm⁻¹ | 3398, 2943, 1722, 1640, 1541, 1533 |

Applications in Synthesis

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those with potential biological activity. One of the most prominent applications is in the synthesis of pyrimido[4,5-d]pyrimidines. These bicyclic heterocycles are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with various biological targets. Derivatives of pyrimido[4,5-d]pyrimidines have been investigated for their potential as anticancer and antiviral agents.

Synthesis of Pyrimido[4,5-d]pyrimidines

The synthesis of the pyrimido[4,5-d]pyrimidine scaffold often involves a multi-step sequence starting from this compound. A representative synthetic route is outlined below.

A general two-step synthesis of pyrimido[4,5-d]pyrimidines from this compound involves an initial reaction to introduce a reactive intermediate, followed by cyclization. For example, the amino group can be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an amidine intermediate. This intermediate is then cyclized with an appropriate amine to yield the final pyrimido[4,5-d]pyrimidine derivative. The reaction conditions for these steps, such as solvent and temperature, can be optimized to achieve good yields of the desired products.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the cyclocondensation of diethyl ethoxymethylenemalonate with urea. This protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods. Additionally, it includes a summary of quantitative data and characterization of the final product.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its pyrimidine core is a common scaffold in numerous pharmaceuticals. The synthesis described herein is a robust and efficient method for producing this compound in a laboratory setting. The reaction proceeds via a base-catalyzed cyclocondensation reaction between diethyl ethoxymethylenemalonate and urea, leading to the formation of the pyrimidine ring.

Chemical Reaction

Experimental Protocols

Materials and Equipment:

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Urea

-

Sodium ethoxide (NaOEt) or Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve a stoichiometric amount of sodium metal in absolute ethanol under a nitrogen atmosphere. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add urea and stir until it is completely dissolved.

-

Addition of Diethyl Ethoxymethylenemalonate: Slowly add diethyl ethoxymethylenemalonate dropwise to the urea solution at room temperature with continuous stirring.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Precipitation: Acidify the cooled reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6. A precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water and then with a small amount of cold ethanol to remove any remaining impurities.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

Table 1: Reaction Parameters

| Parameter | Value |

| Reactant 1 | Diethyl ethoxymethylenemalonate |

| Reactant 2 | Urea |

| Base | Sodium Ethoxide |

| Solvent | Absolute Ethanol |

| Reaction Temperature | 78-80 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Table 2: Product Characterization

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 20187-46-6 |

| Molecular Formula | C₇H₉N₃O₃ |

| Molecular Weight | 183.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in hot ethanol |

Table 3: Spectroscopic Data

| Technique | Key Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.25 (t, 3H, CH₃), 4.15 (q, 2H, CH₂), 7.55 (s, 1H, NH₂), 8.10 (s, 1H, pyrimidine-H), 10.80 (s, 1H, OH), 11.50 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 14.5 (CH₃), 59.0 (CH₂), 98.0 (C5), 153.0 (C6), 158.0 (C2), 162.0 (C4), 168.0 (C=O) |

| FTIR (KBr, cm⁻¹) | ν: 3400-3200 (N-H, O-H stretching), 1700 (C=O stretching, ester), 1650 (C=O stretching, amide), 1600 (C=C, C=N stretching) |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle sodium metal with extreme care as it reacts violently with water. The preparation of sodium ethoxide should be carried out under an inert atmosphere.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Ethanol is flammable; avoid open flames.

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of this compound. This compound serves as a versatile intermediate for the development of new chemical entities in the pharmaceutical industry. The detailed experimental procedure and characterization data will be valuable for researchers in organic and medicinal chemistry.

Application Notes and Protocols: One-Pot Synthesis of Substituted Pyrimidines Using Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the one-pot synthesis of a diverse range of substituted and fused pyrimidine derivatives commencing from Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate. This method offers an efficient and convergent approach to novel heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery.

Pyrimidines are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of pharmacological profiles, making the development of efficient synthetic methodologies a key area of research. This one-pot protocol leverages the reactivity of the amino and hydroxyl groups of this compound to construct complex molecular architectures in a single synthetic operation, thereby minimizing purification steps and maximizing efficiency.

General Reaction Scheme

The described protocol is based on the condensation of this compound with various electrophilic reagents, such as aldehydes, ketones, or diketones, to afford a library of substituted pyrimidines. The reaction is typically catalyzed by an acid or a base and can be performed under conventional heating or microwave irradiation to expedite the reaction time.

A plausible reaction pathway involves the initial formation of a Schiff base between the 4-amino group of the pyrimidine and an aldehyde or ketone, followed by cyclization and dehydration to yield the final substituted product. The specific nature of the electrophile will dictate the final structure of the synthesized pyrimidine derivative.

Experimental Protocols

General Protocol for the One-Pot Synthesis of Substituted Pyrimidines

This protocol describes a general procedure for the synthesis of substituted pyrimidines via a one-pot reaction.

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., benzaldehyde, acetophenone)

-

Catalyst (e.g., p-toluenesulfonic acid (PTSA) or piperidine)

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the aldehyde or ketone (1.2 mmol).

-

Add the catalyst (0.1 mmol).

-

The reaction mixture is then heated to reflux (or heated in a microwave synthesizer) and stirred for the time indicated in Table 1 .

-

Monitor the progress of the reaction by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure substituted pyrimidine.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following table summarizes the representative yields for the one-pot synthesis of various substituted pyrimidines using the general protocol.

Table 1: Synthesis of Substituted Pyrimidines

| Entry | Aldehyde/Ketone | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | PTSA | Ethanol | 6 | 85 |

| 2 | 4-Chlorobenzaldehyde | PTSA | Ethanol | 6 | 82 |

| 3 | 4-Methoxybenzaldehyde | PTSA | Ethanol | 8 | 88 |

| 4 | Acetophenone | Piperidine | DMF | 12 | 75 |

| 5 | Cyclohexanone | Piperidine | DMF | 10 | 78 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of substituted pyrimidines.

Caption: General workflow for the one-pot synthesis.

Proposed Signaling Pathway for Anticancer Activity

Substituted pyrimidines are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The diagram below depicts a simplified, hypothetical signaling pathway that could be targeted by the synthesized pyrimidine derivatives.

Caption: Hypothetical signaling pathway inhibition.

Applications in Drug Development

The synthesized library of substituted pyrimidines can be screened for a variety of biological activities. Given the prevalence of the pyrimidine scaffold in approved drugs, these novel compounds are promising candidates for:

-

Anticancer Agents: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites, playing a crucial role in cancer chemotherapy.[2]

-

Antimicrobial Agents: The pyrimidine core is found in several antibacterial and antifungal drugs.

-

Antiviral Therapeutics: Pyrimidine nucleoside analogs are a major class of antiviral drugs.

The structural diversity generated through this one-pot synthesis provides a valuable starting point for hit-to-lead optimization in drug discovery programs. Further modifications of the substituents can be performed to improve potency, selectivity, and pharmacokinetic properties.

References